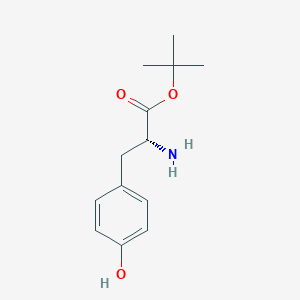

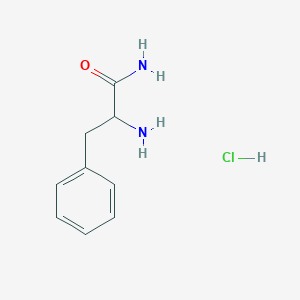

2-Amino-3-phenylpropanamide hydrochloride

Übersicht

Beschreibung

“2-Amino-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol. It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods, such as the reaction of tert-butyl carbinol with aniline in the presence of phosphorus trichloride, or the reaction of tert-butyl isocyanate with benzylamine .

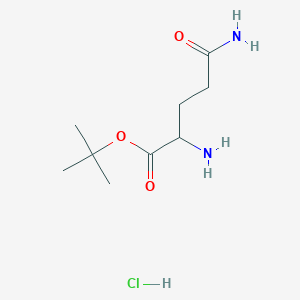

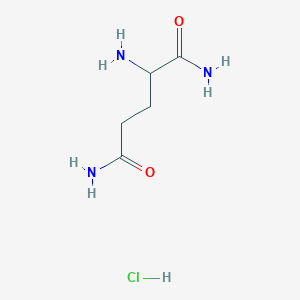

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) . The compound has a linear structure formula .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

2-Amino-3-phenylpropanamide hydrochloride has been studied for its potential immunomodulatory effects. A study by Kiuchi et al. (2000) found that certain derivatives of this compound, specifically 2-aminopropane-1,3-diols with a phenyl ring, demonstrated significant immunosuppressive activity. This activity was observed in their impact on lymphocytes and rat skin allografts, suggesting potential applications in immunosuppressive therapy, particularly for organ transplantation (Kiuchi et al., 2000).

Kinetic and Mechanistic Studies

Research on this compound includes kinetic and mechanistic studies. Mohana and Prasad (2008) conducted a study on the oxidative cleavage of Phenylpropanolamine hydrochloride (a sympathomimetric drug) with sodium N-chlorobenzenesulfonamide, catalyzed by ruthenium (III). This study provides insight into the chemical reactivity and potential for synthetic applications of this compound (Mohana & Prasad, 2008).

Synthesis of Derivatives

The synthesis of derivatives of this compound for various applications is a significant area of research. Li et al. (2013) developed a convenient one-pot synthesis method for enantiopure derivatives, which are crucial for pharmaceutical applications (Li et al., 2013).

Anticancer Potential

A study by Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives of this compound, evaluating their in vitro cytotoxicity against human cancer cell lines. This research indicates the potential for designing new anticancer agents based on the structure of this compound (Kumar et al., 2009).

Computational Peptidology

Flores-Holguín et al. (2019) utilized conceptual density functional theory in computational peptidology to study the molecular properties of antifungal tripeptides, including derivatives of this compound. This approach aids in predicting reactivity descriptors and bioactivity scores, valuable for drug design (Flores-Holguín et al., 2019).

Chemoselective Reactions

Hajji et al. (2002) investigated the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with various electrophiles, leading to the synthesis of hexahydro-4-pyrimidinones and oxazolidines. Such studies are crucial for understanding the chemical versatility and potential pharmaceutical applications of the compound (Hajji et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

2-Amino-3-phenylpropanamide hydrochloride, also known as Phenylalanylamide , is a derivative of phenylalanine. It is believed to interact with the Genome polyprotein . .

Mode of Action

As a derivative of phenylalanine, it may interact with its target, the Genome polyprotein, resulting in changes at the molecular level

Biochemical Pathways

It is suggested that this compound may be involved in pathways related to bowel disease and diabetes . .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal (gi) absorption . . These properties may influence the bioavailability of the compound.

Result of Action

As it interacts with the Genome polyprotein , it may induce changes at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

It is known that phenylalanine derivatives can participate in various biochemical reactions

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

As a derivative of phenylalanine, it may be involved in the phenylpropanoid pathway .

Eigenschaften

IUPAC Name |

2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507319 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-83-1 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)